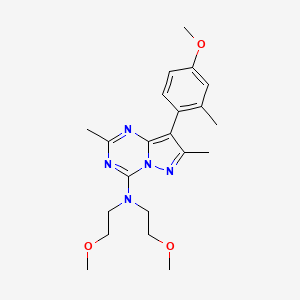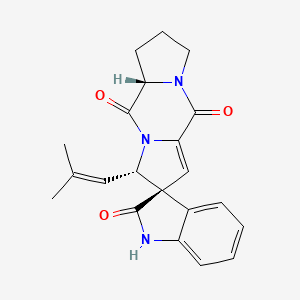
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid is a complex organic compound characterized by multiple conjugated double bonds and functional groups
Wissenschaftliche Forschungsanwendungen
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid typically involves multi-step organic reactions. One common approach is the oxidation of precursor molecules containing similar carbon skeletons. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods could include catalytic processes that utilize metal catalysts to facilitate the oxidation reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules with additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperatures.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wirkmechanismus
The mechanism by which (10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10E,12E,14E)-9-oxooctadeca-10,12,14-trienoic acid: Lacks the hydroxyl group at the 16th position.
(10E,12E,14E)-16-hydroxy-9-octadeca-10,12,14-trienoic acid: Lacks the keto group at the 9th position.
Uniqueness
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H28O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,16,19H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ |
InChI-Schlüssel |
KLFMLBSZQZVKDC-KDXRDGMUSA-N |
Isomerische SMILES |
CCC(/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O)O |
Kanonische SMILES |
CCC(C=CC=CC=CC(=O)CCCCCCCC(=O)O)O |
Synonyme |
16-hydroxy-9-oxo-10,12,14-octadecatrienoic acid 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid CFAB acid corchorifatty acid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


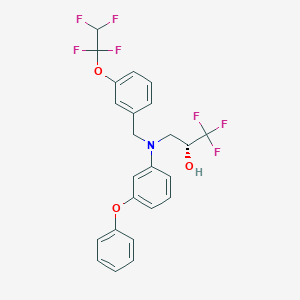
![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)
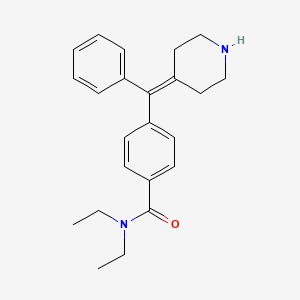
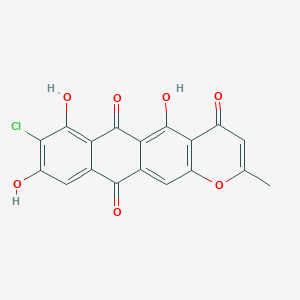

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)
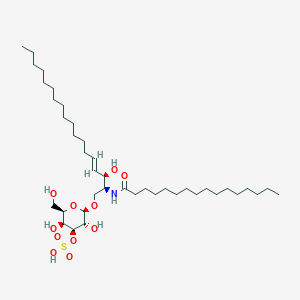
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243130.png)
![7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)

